4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-5-3-13(4-6-15)12-24-17(21-22-19(24)26)14-7-9-23(10-8-14)18(25)16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILXGNNVLGRELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775410-55-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and its role as a tyrosinase inhibitor.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a fluorobenzyl group and a piperidine moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that various derivatives of triazole compounds exhibit antimicrobial properties. For instance, compounds structurally related to This compound have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Against S. aureus | Activity Against E. coli | MIC (µg/mL) |
|---|---|---|---|
| Compound 5 | Comparable to ampicillin | 50% of ampicillin | 100 - 400 |
| Compound 13 | Comparable to ampicillin | Comparable to ampicillin | 100 - 400 |
| Triazole Derivative X | Moderate | Moderate | 200 |
Tyrosinase Inhibition
The compound has also been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme is significant for therapeutic applications in skin disorders and cosmetic formulations.
Docking studies suggest that This compound interacts with the active site of tyrosinase, preventing substrate binding. This is evidenced by competitive inhibition assays where the compound demonstrated low micromolar IC50 values .
Table 2: Tyrosinase Inhibition Data
| Compound ID | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Compound A | 20 | Competitive |
| Compound B | 15 | Competitive |
| Target Compound | 25 | Competitive |
Case Studies
Several case studies have highlighted the potential of triazole derivatives in pharmaceutical applications:
- Study on Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against various bacterial strains. The results indicated that compounds similar to This compound exhibited significant antibacterial effects comparable to standard antibiotics .
- Tyrosinase Inhibitor Evaluation : Research focusing on the interaction between triazole derivatives and tyrosinase revealed that modifications in the structure significantly influenced inhibitory potency. The binding affinity was enhanced by the presence of specific functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in inhibiting tumor growth .
- Inhibition of Enzymatic Activity : The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and inflammation. Its structure allows it to interact effectively with targets such as cyclooxygenases (COX), which are crucial in the inflammatory process . The inhibition of these enzymes can lead to reduced inflammation and pain management.
- Neuropharmacological Effects : Research indicates that piperidine derivatives can have neuroprotective effects. The presence of the furoyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases . Studies focusing on the neuroprotective properties of similar compounds suggest potential applications in conditions like Alzheimer's disease.
Case Study 1: Anticancer Potential
A study conducted on a series of triazole derivatives, including the compound , revealed that they exhibited selective cytotoxicity against A-549 lung carcinoma cells while sparing normal hepatocytes. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Case Study 2: Enzyme Inhibition
In a pharmacological assessment of various triazole compounds, it was found that those incorporating piperidine moieties demonstrated significant inhibition of COX enzymes. This property was linked to their structural characteristics, suggesting that modifications to the piperidine or furoyl groups could enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the 1,2,4-triazol-3-one core in this compound?
- Methodological Answer : The triazolone core can be synthesized via cyclization of thiosemicarbazide intermediates under acidic conditions. For example, describes a protocol using fluorobenzamide derivatives and mercapto-triazole precursors in a multi-step reaction (e.g., condensation with piperazine-containing substituents). Key parameters include pH control (using acetic acid/ammonium acetate buffers) and temperature optimization (60–80°C) to avoid side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How can researchers validate the structural integrity of the fluorobenzyl and furoyl-piperidine moieties?
- Methodological Answer : Use a combination of -/-NMR to confirm substituent positions (e.g., aromatic protons in the 4-fluorobenzyl group at δ 7.2–7.4 ppm). X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for the piperidin-4-yl group. Mass spectrometry (HRMS-ESI) should match the molecular ion [M+H] with a tolerance of ±2 ppm .
Q. What solvent systems and storage conditions ensure compound stability?
- Methodological Answer : Store the compound in anhydrous DMSO or ethanol at –20°C in airtight containers to prevent hydrolysis of the triazolone ring. emphasizes avoiding moisture and light exposure, as the furoyl group is prone to photodegradation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) over 6-month intervals .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions. and highlight that 4-fluorobenzyl groups enhance receptor binding affinity compared to chloro analogs in kinase assays. Use in vitro models (e.g., enzyme inhibition assays at 10 µM) to quantify IC shifts. Molecular docking (AutoDock Vina) can predict interactions with hydrophobic binding pockets .
Q. What experimental designs address contradictions in reported cytotoxicity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference). Replicate studies using standardized protocols:
- Cell Lines : Use ≥3 cell types (e.g., HEK293, HepG2) with matched passage numbers.
- Controls : Include cisplatin (positive control) and vehicle-only treatments.
- Data Normalization : Express viability relative to ATP-based luminescence ( ’s randomized block design principles) .
Q. How can researchers optimize in vivo pharmacokinetics for this compound?
- Methodological Answer : Improve bioavailability via prodrug strategies (e.g., esterification of the furoyl group). ’s fluorinated piperidine analogs show enhanced blood-brain barrier penetration. Conduct PK/PD studies in Sprague-Dawley rats (IV/PO dosing, LC-MS/MS plasma analysis) to calculate AUC and t. Adjust logP using ClogP software to target 2–4 for optimal absorption .
Q. What analytical techniques resolve batch-to-batch variability in purity?
- Methodological Answer : Implement orthogonal methods:
- HPLC-DAD : Detect impurities ≥0.1% with a C8 column (30°C, 1 mL/min flow).
- NMR Spectroscopy : Identify residual solvents (e.g., DMF) via -NMR δ 8.02 ppm.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4%) .
Q. How to assess environmental impact during preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
